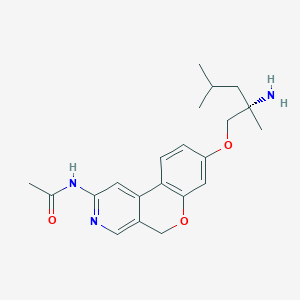

BMT-124110

Description

Properties

Molecular Formula |

C21H27N3O3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide |

InChI |

InChI=1S/C21H27N3O3/c1-13(2)9-21(4,22)12-27-16-5-6-17-18-8-20(24-14(3)25)23-10-15(18)11-26-19(17)7-16/h5-8,10,13H,9,11-12,22H2,1-4H3,(H,23,24,25)/t21-/m0/s1 |

InChI Key |

OQMXEZIHZRSBOY-NRFANRHFSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMT124110; BMT 124110; BMT-124110 |

Origin of Product |

United States |

Foundational & Exploratory

BMT CTN 1102 Trial: A Technical Summary for Researchers

An In-depth Guide to the Biologic Assignment Trial of Reduced-Intensity Allogeneic Hematopoietic Cell Transplantation for High-Risk Myelodysplastic Syndromes

This technical guide provides a comprehensive overview of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study, a pivotal multicenter, biologic assignment trial. The study was designed to compare the efficacy of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT) against hypomethylating therapy or best supportive care in older patients with intermediate-2 and high-risk myelodysplastic syndromes (MDS). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the trial's methodology, quantitative outcomes, and experimental workflow.

Study Rationale and Objectives

The BMT CTN 1102 trial (NCT02016781) was initiated to address a critical knowledge gap in the management of older adults with higher-risk MDS.[1][2] While alloHCT is the only potentially curative option for MDS, its role in older patients, who represent the majority of MDS diagnoses, was not well-defined, particularly in the context of reduced-intensity conditioning regimens.[1][2]

The primary objective of the study was to compare the 3-year overall survival (OS) between patients with a suitable HLA-matched donor who were intended to receive a RIC alloHCT (Donor arm) and those without a readily available donor who were to receive non-transplant therapies (No-Donor arm).[1]

Secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL), and cost-effectiveness between the two arms.[1]

Experimental Protocols

Patient Population and Eligibility Criteria

The study enrolled patients between the ages of 50 and 75 with de novo MDS classified as Intermediate-2 or High risk by the International Prognostic Scoring System (IPSS).[3] Key inclusion and exclusion criteria are summarized below.

| Inclusion Criteria | Exclusion Criteria |

| Age 50-75 years[3] | Prior allogeneic HCT |

| De novo MDS with IPSS Intermediate-2 or High risk[3] | Intent to use a myeloablative conditioning regimen[3] |

| Considered a suitable candidate for RIC alloHCT[3] | Intent to use a donor other than an HLA-matched related or 8/8 matched unrelated donor[3] |

| Karnofsky performance status ≥ 70 or ECOG ≤ 1 | Active, uncontrolled infection |

| Willingness to comply with treatment assignment[3] | Significant organ dysfunction precluding HCT |

Study Design and Treatment Arms

This was a multicenter, prospective, biologic assignment trial.[1][2] Patients were not randomized in the traditional sense; instead, their treatment arm was determined by the availability of a suitable HLA-matched donor within 90 days of initiating a search.[1][2]

-

Donor Arm: Patients with an identified 8/8 HLA-matched related or unrelated donor were assigned to this arm with the intent to proceed to RIC alloHCT.[1]

-

No-Donor Arm: Patients for whom a suitable donor was not identified within the 90-day timeframe remained in this arm and were treated with hypomethylating agents or best supportive care as per institutional standards.[1][2]

Methodologies

Donor Identification and HLA Typing: A formal search for an 8/8 HLA-matched unrelated donor was initiated through the National Marrow Donor Program (NMDP) for patients without a matched sibling donor. High-resolution typing for HLA-A, -B, -C, and -DRB1 was required.[2]

Reduced-Intensity Conditioning (RIC) Regimens: The choice of the specific RIC regimen was at the discretion of the participating transplant center, but had to adhere to the Center for International Blood and Marrow Transplant Research (CIBMTR) definition of RIC.[2] This generally includes regimens with reduced doses of total body irradiation (TBI) or chemotherapy agents compared to myeloablative regimens. The most commonly used regimens in this trial were fludarabine combined with either busulfan or melphalan.[4]

Non-Transplant Therapies: Patients in the No-Donor arm received treatment as per the standard of care at their institution. This primarily consisted of hypomethylating agents (e.g., azacitidine or decitabine) or best supportive care, which could include blood transfusions, growth factors, and antibiotics.

Quality of Life Assessment: QOL was assessed using the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires.[5] These were administered at baseline and at 6, 12, 18, 24, and 36 months post-enrollment.[5]

Statistical Analysis: The primary analysis was an intent-to-treat comparison of 3-year overall survival between the two arms, adjusted for potential biases inherent in the biologic assignment design.[1]

Quantitative Data Summary

The study demonstrated a significant survival advantage for patients in the Donor arm. The key quantitative outcomes are summarized in the tables below.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Donor Arm (n=260) | No-Donor Arm (n=124) |

| Median Age (years) | 66.5 | 67.1 |

| Male Gender (%) | 68 | 65 |

| IPSS Intermediate-2 (%) | 62 | 65 |

| IPSS High (%) | 38 | 35 |

| Median time from diagnosis to enrollment (months) | 4.6 | 4.4 |

Note: Data compiled from multiple sources. Exact numbers may vary slightly between publications.

Table 2: Primary and Secondary Outcomes

| Endpoint | Donor Arm | No-Donor Arm | p-value |

| 3-Year Overall Survival [1] | 47.9% | 26.6% | 0.0001 |

| 3-Year Leukemia-Free Survival [1] | 35.8% | 20.6% | 0.003 |

Table 3: Quality of Life Outcomes

| Finding |

| No clinically significant differences in quality of life were found between the Donor and No-Donor arms.[1] |

| The survival advantage for the alloHCT arm did not come at the cost of worse QOL.[5] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the BMT CTN 1102 trial, from patient screening and enrollment to final analysis.

Caption: Experimental workflow of the BMT CTN 1102 trial.

Conclusion

The BMT CTN 1102 trial provided strong evidence supporting the use of reduced-intensity allogeneic hematopoietic cell transplantation in older patients with higher-risk myelodysplastic syndromes. The study demonstrated a significant improvement in both overall and leukemia-free survival for patients with a suitable donor, without a detriment to their quality of life.[1][5] These findings have had a practice-changing impact, encouraging earlier consideration and referral for transplantation in this patient population. This technical summary provides researchers with a detailed understanding of the trial's design and outcomes, which can inform future research and clinical practice in the field of MDS and hematopoietic cell transplantation.

References

- 1. DEFINING THE INTENSITY OF CONDITIONING REGIMENS : working definitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the BMT CTN 1102 Study: A Technical Overview for Researchers

An in-depth examination of the design and methodology of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study, a pivotal trial comparing reduced-intensity allogeneic hematopoietic cell transplantation (RIC-alloHCT) to non-transplant therapies in older patients with myelodysplastic syndromes (MDS).

This technical guide provides a comprehensive overview of the BMT CTN 1102 study, officially titled "A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients w/Intermediate-2 & High Risk Myelodysplastic Syndrome." The study was designed to address a critical question in the management of older adults with higher-risk MDS: the relative benefit of RIC-alloHCT, the only potentially curative option, compared to other available treatments.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the study's core components.

Study Design and Rationale

The BMT CTN 1102 was a prospective, multi-center, open-label, biologic assignment trial.[1][3][4] This design was chosen over a traditional randomized controlled trial due to the practical and ethical challenges of randomly assigning patients to receive or not receive a potentially curative transplant based on donor availability.[4] Patients were biologically assigned to one of two arms based on the availability of a suitable HLA-matched donor.[1][3][4]

The primary objective was to compare the three-year overall survival (OS) between the "Donor" arm (those with a suitable donor) and the "No-Donor" arm.[1][2] Secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL), and cost-effectiveness between the two arms.[1]

Patient Population and Eligibility

The study enrolled 384 subjects between January 2014 and November 2018 across 34 centers.[4] Key inclusion and exclusion criteria are summarized in the table below.

| Inclusion Criteria | Exclusion Criteria |

| Age 50-75 years[1][2] | Therapy-related MDS |

| De novo MDS with International Prognostic Scoring System (IPSS) Intermediate-2 or High-risk disease[2][5] | Prior autologous or allogeneic HCT |

| < 20% bone marrow blasts[5] | Uncontrolled active infection |

| Considered a suitable candidate for RIC-alloHCT[5] | Concurrent malignancy (with exceptions) |

| Willingness to comply with treatment assignment[2][5] | HIV infection |

Treatment Arms and Experimental Protocols

Biologic Assignment

Patients underwent HLA typing to identify a suitable donor. A suitable donor was defined as either a 6/6 HLA-matched related donor or an 8/8 HLA-matched unrelated donor identified within 90 days of consent.[5] Patients for whom a suitable donor was found were assigned to the Donor arm , while those without a donor within the 90-day timeframe were assigned to the No-Donor arm .[3][4]

Donor Arm: Reduced-Intensity Allogeneic Hematopoietic Cell Transplantation (RIC-alloHCT)

Patients in the Donor arm were intended to undergo RIC-alloHCT. The specific conditioning regimens were not mandated by the protocol and were determined by the treating physician at the respective transplant centers.[3] However, all regimens were required to meet the Center for International Blood and Marrow Transplant Research (CIBMTR) definition of reduced-intensity. This generally includes regimens with lower doses of total body irradiation (TBI), busulfan, or melphalan than those used in myeloablative conditioning.[6] Commonly used RIC regimens for older adults with MDS often include fludarabine in combination with either busulfan or melphalan.

No-Donor Arm: Non-Transplant Therapy / Best Supportive Care

Patients in the No-Donor arm received non-transplant therapy as determined by their treating physician.[3] The protocol anticipated that the majority of these patients would receive hypomethylating agents (HMAs), such as azacitidine or decitabine, which are a standard of care for higher-risk MDS.[4] "Best supportive care" could also include blood transfusions, growth factors, and management of complications.

Endpoints and Statistical Analysis

The primary endpoint of the study was overall survival (OS) at three years from the date of patient consent.[2] The primary analysis was conducted on an intent-to-treat basis, comparing the Donor arm to the No-Donor arm. To account for potential biases inherent in the biologic assignment design, the comparison of overall survival was adjusted for several key baseline characteristics.[2][4]

The secondary endpoints included:

-

Leukemia-free survival (LFS) at three years, defined as the time from consent to progression to acute myeloid leukemia (AML) or death from any cause.[2]

-

Quality of Life (QOL) , assessed using the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D instruments at baseline and at regular intervals up to 36 months.[7][8]

-

Cost-effectiveness of the two treatment strategies.[9]

The statistical analysis plan specified the use of adjusted survival estimates to compare the two arms. The variables used for adjustment in the primary analysis of overall survival included age, race/ethnicity, performance status, IPSS score, duration of disease, and response to prior hypomethylating therapy.[4][7]

Key Quantitative Data

The following tables summarize the key quantitative data from the BMT CTN 1102 study.

Table 1: Patient Enrollment and Demographics

| Characteristic | Donor Arm (n=260) | No-Donor Arm (n=124) |

| Median Age (years) | 66.7 (range: 50.1-75.3) | 66.7 (range: 50.1-75.3) |

| Gender (Male) | Balanced | Balanced |

| Performance Status | Balanced | Balanced |

| IPSS Risk (Int-2/High) | Balanced | Balanced |

| MDS Duration | Balanced | Balanced |

| Response to Prior HMA | Balanced | Balanced |

(Data derived from multiple sources indicating the arms were well-balanced for key characteristics[10])

Table 2: Primary and Secondary Outcomes

| Outcome | Donor Arm | No-Donor Arm | p-value |

| 3-Year Adjusted Overall Survival | 47.9% | 26.6% | 0.0001[10] |

| 3-Year Leukemia-Free Survival | 35.8% | 20.6% | 0.003[10] |

Visualizing the Study Design and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow and key relationships within the BMT CTN 1102 study.

Conclusion

The BMT CTN 1102 study was a landmark trial that provided crucial evidence supporting the use of RIC-alloHCT in older adults with higher-risk MDS for whom a suitable donor is available. Its innovative biologic assignment design allowed for a robust comparison of treatment strategies in a real-world setting. The findings of this study have had a significant impact on clinical practice, encouraging earlier consideration of transplantation for this patient population. This technical guide provides a foundational understanding of the study's design and methodologies for researchers and professionals in the field.

References

- 1. mayo.edu [mayo.edu]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibmtr.org [cibmtr.org]

- 6. DEFINING THE INTENSITY OF CONDITIONING REGIMENS : working definitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health-related quality of life in reduced intensity hematopoietic cell transplantation based on donor availability in patients aged 50–75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced-intensity conditioning allogeneic hematopoietic-cell transplantation for older patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. network.nmdp.org [network.nmdp.org]

In-Depth Technical Review of the BMT CTN 1102 Study: Key Findings and Methodologies

For Immediate Release to the Research Community – This technical guide provides a comprehensive analysis of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study, a pivotal multicenter, biologic assignment trial. The study's core objective was to compare the efficacy of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT) against non-transplant therapies, including hypomethylating agents (HMAs) or best supportive care (BSC), in older patients with higher-risk myelodysplastic syndromes (MDS).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the study's key findings, experimental protocols, and underlying scientific rationale.

Core Findings: A Survival Advantage for Allogeneic HCT

The BMT CTN 1102 study demonstrated a significant overall survival (OS) benefit for patients in the "Donor" arm of the trial.[2][3] The primary analysis revealed a 3-year overall survival of 47.9% in the donor group, a stark contrast to the 26.6% survival rate in the "No Donor" arm, representing an absolute difference of 21.3% (p=0.0001).[3] This survival advantage was consistent across various patient subgroups, including those above and below the Medicare eligibility age of 65.[3]

Furthermore, the study reported a superior 3-year leukemia-free survival (LFS) in the donor arm, at 35.8% compared to 20.6% in the no-donor arm (p=0.003).[3] Importantly, this survival benefit did not come at the expense of quality of life (QOL), with no clinically significant differences observed between the two groups.[3] A cost-effectiveness analysis also suggested that RIC alloHCT is a high-value strategy for Medicare-eligible patients (age 65 and older) with high-risk MDS.

A genetic substudy provided further insights, indicating that the survival benefit of alloHCT extends across various genetic subtypes of MDS, including those with high-risk mutations like TP53.

Data Presentation

The quantitative outcomes of the BMT CTN 1102 study are summarized in the tables below for ease of comparison.

| Outcome Metric | Donor Arm | No Donor Arm | p-value | Absolute Difference |

| 3-Year Overall Survival | 47.9% | 26.6% | 0.0001 | 21.3% |

| 3-Year Leukemia-Free Survival | 35.8% | 20.6% | 0.003 | 15.2% |

| Subgroup Analysis | Finding |

| Age | Survival benefit observed in patients both above and below 65 years of age. |

| Genetic Subtypes | Allogeneic HCT improved survival across various genetic subtypes, including those with TP53 mutations. |

| Quality of Life and Cost-Effectiveness | Key Finding |

| Quality of Life (QOL) | No clinically significant difference in QOL was found between the donor and no-donor arms. |

| Cost-Effectiveness | RIC alloHCT was found to be a high-value strategy for patients with high-risk MDS aged 65 and older. |

Experimental Protocols

The BMT CTN 1102 study was a prospective, multi-center, biologic assignment trial.[1][3]

Patient Population: Eligible participants were between the ages of 50 and 75 with de novo MDS, classified as Intermediate-2 or High risk by the International Prognostic Scoring System (IPSS).[1][4] Patients were required to be candidates for RIC alloHCT.[4]

Biologic Assignment: Patients were not randomized in the traditional sense. Instead, they were assigned to one of two arms based on the availability of a suitable donor.[5]

-

Donor Arm: Patients for whom an 8/8 HLA-matched related or unrelated donor was identified within 90 days of initiating a search.[3] These patients were slated to undergo RIC alloHCT.

-

No Donor Arm: Patients for whom a matched donor was not found within the 90-day timeframe.[5] These patients received non-transplant therapies, such as HMAs or BSC, at the discretion of their treating physician.[2]

Therapeutic Interventions:

-

Reduced-Intensity Conditioning (RIC) Regimens: The specific RIC regimens were determined by the treating institution but were required to adhere to the definition established by the Center for International Blood and Marrow Transplant Research (CIBMTR).[5]

-

Hypomethylating Agents (HMAs) and Best Supportive Care (BSC): For patients in the No Donor arm, the choice of HMA (azacitidine or decitabine) or BSC was at the discretion of the treating physician.[1][2]

Endpoints and Assessments:

-

Primary Endpoint: The primary outcome was overall survival at 3 years from enrollment.[3]

-

Secondary Endpoints: These included leukemia-free survival, quality of life, and cost-effectiveness.[3]

-

Quality of Life Assessment: QOL was measured using validated instruments, including the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D, at baseline and at regular intervals throughout the study.

-

Genetic Analysis: A substudy performed targeted DNA sequencing on blood samples from a subset of patients to assess the impact of somatic mutations on outcomes.

Statistical Analysis: The primary analysis was conducted on an intent-to-treat basis, comparing outcomes between the Donor and No Donor arms.[3] Survival estimates were adjusted to account for potential biases inherent in the biologic assignment design.[3]

Visualizations

To further elucidate the study's design and logic, the following diagrams have been generated using the DOT language.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. network.nmdp.org [network.nmdp.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ascopubs.org [ascopubs.org]

A Deep Dive into the BMT CTN 1102 Trial: Patient Population and Methodologies

This technical guide provides an in-depth analysis of the patient population characteristics and experimental protocols of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study. The document is intended for researchers, scientists, and drug development professionals interested in the nuances of this pivotal trial in the management of myelodysplastic syndromes (MDS).

Patient Population Characteristics

The BMT CTN 1102 trial was a multi-center, prospective biologic assignment trial for patients aged 50-75 with higher-risk de novo MDS, as defined by the International Prognostic Scoring System (IPSS) as Intermediate-2 or High risk.[1] The study enrolled 384 patients who were candidates for reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (HCT).[2]

The patient cohort was divided into two arms based on the availability of a suitable donor: the "Donor" arm and the "No-Donor" arm. The characteristics of the patients at baseline were well-balanced between the two groups.

Demographics and Baseline Characteristics

The following table summarizes the key demographic and baseline characteristics of the patient population in the BMT CTN 1102 trial.

| Characteristic | Donor Arm (n=260) | No-Donor Arm (n=124) | Total (N=384) |

| Age (years) | |||

| Median (Range) | 67 (50-75) | 66 (52-75) | 67 (50-75) |

| Sex | |||

| Male | 179 (69%) | 85 (69%) | 264 (69%) |

| Female | 81 (31%) | 39 (31%) | 120 (31%) |

| Race | |||

| White | 231 (89%) | 108 (87%) | 339 (88%) |

| Black | 13 (5%) | 8 (6%) | 21 (5%) |

| Other | 16 (6%) | 8 (6%) | 24 (6%) |

| Ethnicity | |||

| Non-Hispanic | 246 (95%) | 115 (93%) | 361 (94%) |

| Hispanic | 14 (5%) | 9 (7%) | 23 (6%) |

| Karnofsky Performance Status | |||

| 100 | 88 (34%) | 42 (34%) | 130 (34%) |

| 90 | 104 (40%) | 50 (40%) | 154 (40%) |

| 80 | 61 (23%) | 29 (23%) | 90 (23%) |

| 70 | 7 (3%) | 3 (2%) | 10 (3%) |

Disease Characteristics

The following table details the disease-specific characteristics of the enrolled patients.

| Characteristic | Donor Arm (n=260) | No-Donor Arm (n=124) | Total (N=384) |

| IPSS Risk Group at Diagnosis | |||

| Intermediate-2 | 172 (66%) | 82 (66%) | 254 (66%) |

| High | 88 (34%) | 42 (34%) | 130 (34%) |

| WHO Classification | |||

| RAEB-1 | 78 (30%) | 37 (30%) | 115 (30%) |

| RAEB-2 | 130 (50%) | 62 (50%) | 192 (50%) |

| RCMD | 39 (15%) | 19 (15%) | 58 (15%) |

| Other | 13 (5%) | 6 (5%) | 19 (5%) |

| IPSS Cytogenetic Risk Group | |||

| Good | 130 (50%) | 62 (50%) | 192 (50%) |

| Intermediate | 65 (25%) | 31 (25%) | 96 (25%) |

| Poor | 65 (25%) | 31 (25%) | 96 (25%) |

| Prior Hypomethylating Agent (HMA) Therapy | |||

| Yes | 130 (50%) | 62 (50%) | 192 (50%) |

| No | 130 (50%) | 62 (50%) | 192 (50%) |

Somatic Gene Mutations

A genetic analysis was performed on a subset of 309 patients. The most frequently mutated genes are presented below.[3]

| Gene | Donor Arm (n=229) | No-Donor Arm (n=80) |

| TP53 | 28% | 29% |

| ASXL1 | 23% | 29% |

| SRSF2 | 16% | 16% |

| DNMT3A | 17% | 10% |

Experimental Protocols

The BMT CTN 1102 trial employed a biologic assignment design based on the availability of a suitable donor.

Patient Screening and Enrollment

Patients were eligible for the trial if they were between 50 and 75 years of age with a diagnosis of de novo MDS with an IPSS risk score of Intermediate-2 or High.[4] They needed to have less than 20% bone marrow blasts and be considered candidates for RIC allogeneic HCT. Patients who had previously received cytotoxic chemotherapy or immunomodulatory drugs for MDS were eligible.

Donor Identification and Biologic Assignment

Upon enrollment, a search for a suitable HLA-matched donor was initiated for all patients.[1] A suitable donor was defined as either an 8/8 HLA-matched related or unrelated donor.[1] The donor search was conducted for a period of 90 days. Patients for whom a suitable donor was identified within this timeframe were assigned to the "Donor" arm. Patients for whom no suitable donor was found within 90 days were assigned to the "No-Donor" arm.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Biologic Assignment Trial of Reduced-Intensity Hematopoietic Cell Transplantation Based on Donor Availability in Patients 50-75 Years of Age With Advanced Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Allogeneic hematopoietic cell transplantation improves outcome in myel" by Jurjen Versluis, Peter Westervelt et al. [digitalcommons.wustl.edu]

eligibility criteria for BMT CTN 1102 trial

An In-depth Technical Guide to the BMT CTN 1102 Trial Eligibility Criteria

This guide provides a comprehensive overview of the eligibility criteria for the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial, also known as "A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients w/Intermediate-2 & High Risk Myelodysplastic Syndrome." The information is intended for researchers, scientists, and drug development professionals, presenting detailed criteria, experimental protocols, and a logical workflow for patient enrollment.

Patient Inclusion Criteria

To be eligible for the BMT CTN 1102 trial, patients must meet several specific criteria related to their disease status, age, performance status, and suitability for the procedures involved in the study.

| Category | Criteria | Quantitative Value/Specification |

| Disease | De novo Myelodysplastic Syndrome (MDS) with a history of Intermediate-2 or High-risk disease by the International Prognostic Scoring System (IPSS).[1][2][3] | Marrow blasts < 20%[1][2] |

| Acceptable MDS subtype. | As determined by the treating physician. | |

| Age | Adult patients. | 50-75 years.[1][2][3] |

| Performance Status | Karnofsky Performance Status or ECOG Performance Status. | Karnofsky > 70 or ECOG ≤ 1.[2] |

| Suitability for Transplant | Considered a suitable candidate for Reduced Intensity Conditioning (RIC) allogeneic Hematopoietic Cell Transplantation (alloHCT).[1][2][3] | Based on medical history, physical examination, and available laboratory tests. Specific organ function testing is not mandatory for eligibility but can be used to assess suitability.[1][2] |

| Donor Availability | Willingness to proceed with RIC alloHCT if a matched donor is found. | Identification of a 6/6 HLA-matched related donor or an 8/8 HLA-matched unrelated donor within 90 days of consent.[1][2] |

| Prior Donor Search | No prior formal unrelated donor search. | A formal search is defined as the point when samples are requested from potential NMDP donors. Searches for sibling donors are permitted.[2] |

| Informed Consent | Signed informed consent. | Mandatory.[2] |

Patient Exclusion Criteria

Patients meeting any of the following criteria were ineligible for enrollment in the BMT CTN 1102 trial.

| Category | Criteria |

| Disease Etiology | Therapy-related MDS (resulting from prior chemotherapy or radiation).[2] |

| Disease Status | Current or prior diagnosis of Acute Myeloid Leukemia (AML). |

| Intended Treatment Plan | Intent to use a myeloablative conditioning regimen.[1][2] |

| Intent to proceed with alloHCT using donor sources not specified in the protocol (e.g., HLA-mismatched donors, cord blood).[1][2] |

Experimental Protocols

International Prognostic Scoring System (IPSS)

The IPSS is a critical tool for risk stratification in patients with MDS. It is used to determine if a patient's disease is classified as Intermediate-2 or High-Risk, a key inclusion criterion. The score is calculated based on three prognostic variables:

-

Percentage of bone marrow blasts: The proportion of immature cells in the bone marrow.

-

Karyotype: The cytogenetic analysis of bone marrow cells to identify chromosomal abnormalities.

-

Number of cytopenias: The presence of low blood cell counts (hemoglobin, platelets, and absolute neutrophil count).

These factors are scored and summed to assign patients to one of four risk groups: Low, Intermediate-1, Intermediate-2, or High.

HLA Typing

Human Leukocyte Antigen (HLA) typing is performed to determine the degree of genetic similarity between the patient and potential donors. For the BMT CTN 1102 trial, the following HLA matching was required for biological assignment to the transplant arm:

-

Related Donor: A 6/6 HLA-matched sibling, with matching at HLA-A and -B (intermediate or high-resolution DNA-based typing) and HLA-DRB1 (high-resolution DNA-based typing).[1][2]

-

Unrelated Donor: An 8/8 HLA-matched unrelated donor, with high-resolution DNA-based typing for HLA-A, -B, -C, and -DRB1.[1][2]

The identification of a suitable donor had to occur within 90 days of the patient providing informed consent to be assigned to the donor arm of the trial.[1][2]

Logical Workflow for Patient Eligibility and Trial Assignment

The following diagram illustrates the decision-making process for enrolling and assigning patients in the BMT CTN 1102 trial.

References

- 1. bloodcancerunited.org [bloodcancerunited.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]

This technical guide provides an in-depth analysis of the primary and secondary endpoints of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study. This pivotal trial, officially titled "A Multi-Center Biologic Assignment Trial Comparing Reduced Intensity Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients Aged 50-75 with Intermediate-2 and High Risk Myelodysplastic Syndrome," has significantly influenced the treatment paradigm for older adults with higher-risk myelodysplastic syndromes (MDS).[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the trial's design, endpoints, and methodologies.

Core Study Design and Experimental Protocol

The BMT CTN 1102 was a prospective, multi-center, biologic assignment trial designed to compare the efficacy of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (HCT) with non-transplant therapies.[1][3]

Patient Population: The study enrolled 384 patients between the ages of 50 and 75 with de novo intermediate-2 or high-risk MDS, as defined by the International Prognostic Scoring System (IPSS).[1][4][5] All participants were considered candidates for RIC HCT.[3][5]

Biologic Assignment: A key feature of this trial was its biologic assignment design.[3][4] Patients were assigned to one of two arms based on the availability of a suitable HLA-matched donor within 90 days of study registration.[4]

-

Donor Arm: Patients with an available 8/8 HLA-matched related or unrelated donor were assigned to this arm and were expected to undergo RIC HCT.[3]

-

No-Donor Arm: Patients without a matched donor received non-transplant therapies, which could include hypomethylating agents or best supportive care, at the discretion of their treating physician.[3][6]

This design aimed to mitigate the ethical concerns of randomizing patients to a potentially curative therapy when a donor was available.

Primary and Secondary Endpoints: A Quantitative Overview

The primary and secondary endpoints were prespecified to evaluate the overall benefit of the HCT-based strategy.

Primary Endpoint

The sole primary endpoint of the BMT CTN 1102 trial was:

-

3-Year Overall Survival (OS): This was defined as the time from patient consent to death from any cause.[7] The primary analysis was conducted on an intent-to-treat basis.[3]

| Endpoint | Donor Arm (Adjusted) | No-Donor Arm (Adjusted) | p-value |

| 3-Year Overall Survival | 47.9% | 26.6% | 0.0001 |

Table 1: Primary Endpoint Results of the BMT CTN 1102 Trial.[3][8]

Secondary Endpoints

The trial evaluated several secondary endpoints to provide a more holistic view of the treatment impact.[3][4][6]

| Endpoint | Definition | Key Findings |

| 3-Year Leukemia-Free Survival (LFS) | Time from patient consent to progression to acute myeloid leukemia (AML) or death from any cause.[7] | The trial demonstrated a significant advantage in LFS for the Donor arm.[4] |

| Quality of Life (QOL) | Assessed using the Functional Assessment of Cancer Therapy-General (FACT-G) instrument at baseline and multiple follow-up points.[7] | Preliminary analyses showed no clinically significant difference in QOL between the two arms.[3] |

| Cost-Effectiveness | A formal economic analysis was conducted to compare the costs and outcomes of the two treatment strategies.[8] | HCT was found to be a cost-effective strategy, particularly for Medicare-enrolled patients.[8] |

Table 2: Secondary Endpoints of the BMT CTN 1102 Trial.

Methodologies for Key Assessments

Overall and Leukemia-Free Survival: Survival outcomes were analyzed using standard time-to-event statistical methods. The primary analysis utilized adjusted survival estimates to account for potential biases inherent in the biologic assignment design.[3]

Quality of Life Assessment: The FACT-G is a validated, self-reported questionnaire that measures health-related quality of life in cancer patients.[7] In the BMT CTN 1102 trial, it was administered at enrollment and at 6, 12, 18, 24, and 36 months post-consent to track changes in patient-reported outcomes over time.[7]

Experimental Workflow and Logical Relationships

The logical flow of the BMT CTN 1102 trial, from patient enrollment to outcome assessment, is a critical aspect of its design.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. 1102 - MDS | BMT CTN [bmtctn.net]

- 3. network.nmdp.org [network.nmdp.org]

- 4. ascopubs.org [ascopubs.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Cost-Effectiveness of Reduced Intensity Allogeneic Hematopoietic Cell Transplantation for Older Patients with High-Risk Myelodysplastic Syndrome: Analysis of BMT-CTN 1102 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Scientific Impact of the BMT CTN 1102 Trial

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial (NCT02016781) represents a landmark study that has fundamentally altered the treatment paradigm for older adults with higher-risk myelodysplastic syndromes (MDS).[1] Historically, the role of allogeneic hematopoietic cell transplantation (alloHCT) in this population was debated due to concerns about treatment-related mortality and quality of life (QOL). The BMT CTN 1102 trial was designed to definitively address this clinical question by comparing reduced-intensity conditioning (RIC) alloHCT with non-transplant therapies.[1][2] The study demonstrated a significant overall survival (OS) benefit for patients who had a suitable donor and underwent transplantation, without compromising their quality of life.[3][4] Furthermore, a key sub-analysis revealed that this survival advantage extends across various genetic subtypes, including patients with high-risk TP53 mutations.[5] This whitepaper provides a detailed overview of the trial's methodology, presents its core quantitative findings, and explores its profound scientific and clinical impact.

Experimental Protocols and Methodology

The BMT CTN 1102 study was a prospective, multi-center, open-label biologic assignment trial.[2][6] Its design was pragmatic, intending to evaluate the real-world effectiveness of a transplant-based strategy based on the availability of a suitable donor.

Patient Population

Eligible subjects were between 50 and 75 years of age with a diagnosis of de novo intermediate-2 or high-risk MDS, as defined by the International Prognostic Scoring System (IPSS).[2][7] All participants were considered candidates for RIC alloHCT at the time of enrollment.[8] A total of 384 subjects were enrolled between January 2014 and November 2018 at 34 centers.[4][6]

Trial Design and Treatment Arms

The trial utilized a biologic assignment design, which is crucial for ethically and practically studying an intervention like transplantation that depends on an external factor (donor availability).

-

Biologic Assignment: Upon enrollment, patients underwent high-resolution human leukocyte antigen (HLA) typing, and a search for an 8/8 HLA-matched family member or an unrelated donor was initiated.[2][3]

-

Donor Arm: Patients for whom a suitable donor was identified within 90 days were assigned to this arm. They were expected to undergo RIC alloHCT within 6 months of enrollment.[2][6] 260 patients were assigned to the Donor arm.[6]

-

No-Donor Arm: Patients without an identified donor within the 90-day window were assigned to this arm. They were intended to receive the best available non-transplant therapy, which typically consisted of hypomethylating agents (HMAs) or best supportive care, at the discretion of the treating physician.[1][2] 124 patients were assigned to the No-Donor arm.[6]

Caption: BMT CTN 1102 Experimental Workflow.

Endpoints and Assessments

-

Primary Endpoint: The primary objective was to compare overall survival (OS) between the two arms at 3 years from enrollment, analyzed on an intent-to-treat basis.[3][9]

-

Secondary Endpoints: Key secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL), and cost-effectiveness.[3]

-

Quality of Life Protocol: QOL was systematically assessed using the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires. These were administered at enrollment and then at 6, 12, 18, 24, and 36 months.[4]

-

Genetic Analysis Protocol: A pre-planned sub-analysis was conducted on available pre-assignment blood samples from 309 patients (229 from the Donor arm, 80 from the No-Donor arm).[5] Targeted DNA sequencing was performed to identify mutations in genes known to be relevant in MDS, with a particular focus on TP53.[10]

Quantitative Data and Scientific Impact

The results of the BMT CTN 1102 trial provided definitive evidence supporting the use of alloHCT in this patient population.

Survival Outcomes: A New Standard of Care

The trial met its primary endpoint, demonstrating a clinically and statistically significant improvement in survival for the transplant-based strategy. The findings establish RIC alloHCT as the standard of care for eligible older patients with higher-risk MDS.[3]

Table 1: Primary and Secondary Survival Outcomes

| Metric | Donor Arm (n=260) | No-Donor Arm (n=124) | Absolute Difference | P-value | Citation(s) |

|---|---|---|---|---|---|

| 3-Year Overall Survival (OS) | 47.9% | 26.6% | 21.3% | 0.0001 | [3][6][7] |

| 3-Year Leukemia-Free Survival (LFS) | 35.8% | 20.6% | 15.2% | 0.003 | [3][6][11] |

Data presented are adjusted estimates from an intent-to-treat analysis.

The median follow-up for surviving patients was 34.2 months in the Donor arm and 26.9 months in the No-Donor arm.[6] The survival benefit was observed across all tested subgroups, including those older than 65.[3]

Quality of Life: Dispelling Clinical Concerns

A major concern for clinicians considering alloHCT in older adults is the potential for a severe, negative impact on QOL due to factors like graft-versus-host disease (GVHD). The BMT CTN 1102 trial demonstrated that the significant survival advantage did not come at the cost of worse QOL.[4] Patient-reported outcome trajectories were similar for both arms, with most scores decreasing or remaining stable from baseline to 6 months post-enrollment and then improving.[4] This finding is critical for patient counseling and shared decision-making.

Genetic Sub-analysis: Impact of TP53 and Other Mutations

The genetic analysis provided crucial insights into the role of HCT in the context of specific molecular profiles. It confirmed that the genetic distribution, including for key mutations like TP53, ASXL1, and SRSF2, was well-balanced between the two arms.[5][10]

The study affirmed that patients with a TP53 mutation have significantly worse outcomes overall compared to those without the mutation.[10] However, the most impactful finding was that alloHCT conferred a substantial survival benefit even in this high-risk TP53-mutated cohort.[5][10][12]

Table 2: Impact of HCT on Overall Survival in TP53-Mutated Patients

| Metric | HCT Treatment | Non-HCT Treatment | P-value | Citation(s) |

|---|---|---|---|---|

| 3-Year OS (TP53 Mutated) | 23% | 11% | 0.04 | [10] |

Analysis performed with HCT as a time-dependent covariate.

This demonstrates that while a TP53 mutation is a poor prognostic marker, alloHCT remains the most effective therapeutic option to improve survival.[11]

Caption: Logical Flow of the BMT CTN 1102 Genetic Sub-analysis.

Conclusion and Future Directions

The BMT CTN 1102 trial has had a monumental scientific impact on the management of higher-risk MDS. By demonstrating a clear survival benefit without a corresponding decrement in quality of life, it has solidified the role of RIC alloHCT as the standard of care for eligible patients between 50 and 75 years old.[1][3][4] The results provide strong evidence to support prompt referral for transplant consultation upon diagnosis and to advocate for expanded insurance coverage for this potentially curative therapy.[3][5]

The genetic sub-analysis further refines our understanding, showing that the benefits of transplantation extend even to the highest-risk molecular subgroups, such as those with TP53 mutations.[5][10] This underscores the power of HCT to overcome some of the worst prognostic factors in MDS. Future research will likely focus on optimizing conditioning regimens, GVHD prophylaxis, and post-transplant maintenance strategies to further improve outcomes in this patient population.

References

- 1. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]

- 3. network.nmdp.org [network.nmdp.org]

- 4. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. network.nmdp.org [network.nmdp.org]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. Allo-HSCT in patients with high-risk MDS: Analysis from the BMT CTN 1102 trial [mds-hub.com]

A Deep Dive into the Biologic Assignment of BMT CTN 1102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study stands as a landmark trial in the treatment of higher-risk myelodysplastic syndromes (MDS) in older adults. Its innovative "biologic assignment" design offered a unique and ethical approach to comparing hematopoietic cell transplantation (HCT) with non-transplant therapies. This technical guide provides an in-depth analysis of the trial's core methodology, presenting key data, experimental protocols, and visual workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The BMT CTN 1102 trial enrolled 384 patients across 34 centers. The biologic assignment based on donor availability resulted in two study arms for comparison. The key demographic and outcome data are summarized below.

Table 1: Patient Enrollment and Arm Assignment

| Characteristic | Donor Arm | No-Donor Arm | Total |

| Number of Patients | 260 (67.7%) | 124 (32.3%) | 384 |

| Median Age (Years) | 66.7 | 66.7 | 66.7 |

| Male Gender (%) | 65% | 67% | 66% |

| Karnofsky Performance Status ≥ 90 (%) | 63% | 60% | 62% |

| IPSS Intermediate-2 Risk (%) | 71% | 72% | 71% |

| IPSS High Risk (%) | 29% | 28% | 29% |

Data compiled from primary study publications.

Table 2: Primary and Secondary Outcomes

| Outcome | Donor Arm | No-Donor Arm | p-value |

| 3-Year Overall Survival (OS) | 47.9% | 26.6% | 0.0001 |

| 3-Year Leukemia-Free Survival (LFS) | 35.8% | 20.6% | 0.003 |

| Median Follow-up (Survivors, Months) | 34.2 | 26.9 | N/A |

The overall survival and leukemia-free survival data represent adjusted estimates to account for potential biases from the biologic assignment.[1]

Experimental Protocols

The core of the BMT CTN 1102 trial was its prospective, multi-center, biologic assignment design, which circumvented the practical and ethical challenges of a traditional randomized controlled trial for this patient population.[2][3]

Patient Eligibility and Enrollment

Eligible participants were patients aged 50-75 years with de novo MDS classified as Intermediate-2 or High risk by the International Prognostic Scoring System (IPSS).[4][5] Patients were required to be candidates for reduced-intensity conditioning (RIC) allogeneic HCT.[1][3] A key eligibility criterion was the willingness of both the patient and physician to adhere to the treatment assignment based on donor availability.[4] Individuals for whom a myeloablative or alternative donor (e.g., mismatched unrelated, haploidentical, or cord blood) transplant was planned were excluded.[2]

Biologic Assignment Methodology

The biologic assignment was determined by the availability of a suitable donor within a 90-day period following patient enrollment.[2]

-

Initial Assignment : Upon enrollment, all patients were initially assigned to the "No-Donor" arm.[3]

-

Donor Search : A formal search for a suitable donor was initiated. This involved high-resolution human leukocyte antigen (HLA) typing of eligible family members and a search of unrelated donor registries.[2]

-

Donor Definition : A suitable donor was defined as:

-

An 8/8 HLA-matched family member or unrelated donor (at HLA-A, -B, -C, and -DRB1).[1]

-

-

Re-assignment : If a suitable donor was identified within the 90-day window, the patient was re-assigned to the "Donor" arm.[3]

-

Final Assignment : If no suitable donor was found at the end of the 90-day search, or if the patient died during the search period before a donor was identified, they remained in the "No-Donor" arm.[3]

Treatment Protocols

Treatment was administered according to the assigned arm and institutional standards.

-

Donor Arm : Patients in this arm were expected to undergo RIC HCT within 6 months of enrollment.[1][2] The specific RIC regimens were at the discretion of the treating physician but were required to meet the Center for International Blood and Marrow Transplant Research (CIBMTR) definition of RIC.

-

No-Donor Arm : Patients in this arm received non-transplant therapy, which could include DNA hypomethylating agents (e.g., azacitidine, decitabine) or best supportive care, as determined by their physician.[2]

Genetic Sub-analysis Protocol

A sub-study was conducted on available pre-assignment samples from 309 of the 384 enrolled patients to assess the impact of somatic mutations on outcomes.[6][7]

-

Sample Collection : Frozen whole blood or bone marrow samples collected at the time of enrollment were utilized.[8][9]

-

Sequencing : Targeted DNA sequencing was performed to identify mutations in genes commonly associated with myeloid malignancies.

-

Analysis : The frequency of mutations was compared between the Donor and No-Donor arms to ensure genetic balance. The prognostic impact of specific mutations, such as TP53, was evaluated in the context of the treatment assignment.[6][7] The findings confirmed that the survival benefit of having a donor extended across various genetic subtypes, including those with high-risk mutations like TP53.[6]

Visualizing the BMT CTN 1102 Core Logic

Diagrams are provided to visually articulate the logical flow and structure of the BMT CTN 1102 trial.

Caption: High-level schema of the BMT CTN 1102 trial design.

Caption: Detailed workflow of the biologic assignment process.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. 1102 - MDS | BMT CTN [bmtctn.net]

- 3. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 8. bmtctn.net [bmtctn.net]

- 9. [PDF] Recommendations for Donor HLA Assessment and Matching for Allogeneic Stem Cell Transplantation : Consensus Opinion of the Blood and Marrow Transplant Clinical Trials Network ( BMT CTN ) | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: BMT CTN 1102 Reduced-Intensity Conditioning Trial

Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study was a landmark multi-center, biologic assignment trial designed to clarify the role of allogeneic hematopoietic cell transplantation (HCT) in older patients with higher-risk myelodysplastic syndromes (MDS).[1][2] Historically, HCT was underutilized in this population due to concerns about treatment-related toxicity.[2] The trial's primary objective was to determine whether having a suitable HLA-matched donor and undergoing a reduced-intensity conditioning (RIC) HCT improves overall survival compared to non-transplant therapies.[3][4][5][6] The study demonstrated a significant survival advantage for patients in the donor arm, establishing RIC HCT as a critical treatment modality for fit, older adults with higher-risk MDS.[1][6]

Quantitative Data Summary

The BMT CTN 1102 trial enrolled 384 patients between 50 and 75 years of age.[2][7] Patients were biologically assigned to a "Donor" arm (n=260) if a suitable donor was found within 90 days, or a "No Donor" arm (n=124).[2][4] The two arms were well-balanced regarding age, gender, performance status, and disease risk.[1]

Table 1: Patient and Study Characteristics

| Characteristic | Details |

| Total Enrollment | 384 subjects[2][7] |

| Study Arms | Donor Arm (n=260), No-Donor Arm (n=124)[4] |

| Age Range | 50-75 years[3][5] |

| Median Age | 66.7 years[2][7] |

| Diagnosis | De novo MDS with IPSS Intermediate-2 or High risk[3][4] |

| Median Follow-up (Survivors) | Donor Arm: 34.2 months; No-Donor Arm: 26.9 months[1] |

Table 2: Primary and Secondary Clinical Outcomes

| Outcome | Donor Arm | No-Donor Arm | p-value |

| 3-Year Overall Survival (OS) | 47.9%[1] | 26.6%[1] | 0.0001[1] |

| 3-Year Leukemia-Free Survival (LFS) | 35.8%[1] | 20.6%[1] | 0.003[1] |

| Quality of Life (QOL) | No clinically significant difference found between arms[1][7] |

Table 3: Common Somatic Gene Mutations at Baseline (Sub-study Analysis)

A genetic analysis was performed on samples from 309 of the 384 trial participants.[8] Mutation frequencies were similar between the study arms at baseline.[8]

| Gene | Frequency in Donor Arm (n=229) | Frequency in No-Donor Arm (n=80) |

| TP53 | 28% | 29% |

| ASXL1 | 23% | 29% |

| SRSF2 | 16% | 16% |

| DNMT3A | 17% | 10% |

| (Data adapted from Versluis et al., Journal of Clinical Oncology)[8] |

Experimental Protocols

Patient Eligibility and Enrollment Protocol

-

Inclusion Criteria:

-

Diagnosis of de novo myelodysplastic syndrome (MDS) with an International Prognostic Scoring System (IPSS) risk score of Intermediate-2 or High.[3][5]

-

Fewer than 20% marrow blasts confirmed within 60 days of providing consent.[5]

-

Patients were required to be suitable candidates for a reduced-intensity conditioning (RIC) allogeneic HCT based on medical history and examination.[3]

-

Prior therapies for MDS, including hypomethylating agents, were permitted.[5]

-

Exclusion Criteria:

Biologic Assignment Workflow

Patients were biologically assigned to one of two arms based on the availability of a suitable donor.

-

Donor Search: Upon enrollment, a 90-day search was initiated for an HLA-matched donor.[4][6]

-

Donor Definition: A suitable donor was defined as:

-

Arm Assignment:

Caption: Logic for patient assignment to study arms.

Treatment Protocols

-

Donor Arm - Reduced-Intensity Conditioning (RIC) HCT:

-

The specific RIC regimen was not mandated by the protocol and was administered according to institutional standards.[6]

-

The definition of RIC was based on criteria from the Center for International Blood and Marrow Transplant Research (CIBMTR).[6]

-

The two most frequently used conditioning regimens were combinations of fludarabine with either busulfan or melphalan.[6]

-

Graft-versus-host disease (GVHD) prophylaxis was also administered per institutional guidelines.[6]

-

-

No-Donor Arm - Non-Transplant Therapy:

Endpoint Assessment Protocol

-

Primary Endpoint (Overall Survival): Defined as the time from patient consent to death from any cause. Surviving patients were censored at the date of last follow-up.[5][9]

-

Secondary Endpoint (Leukemia-Free Survival): Defined as the time from consent to disease progression to acute myeloid leukemia (AML) or death from any cause, whichever occurred first.[9]

-

Secondary Endpoint (Quality of Life): Patient-reported outcomes were collected at enrollment and at 6, 12, 18, 24, and 36 months using validated instruments including the FACT-G, SF-36, and EQ-5D.[7][9]

Visualized Experimental Workflow

The overall study workflow from patient screening through treatment and final analysis is depicted below.

Caption: High-level workflow of the BMT CTN 1102 trial.

References

- 1. network.nmdp.org [network.nmdp.org]

- 2. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allo-HSCT in patients with high-risk MDS: Analysis from the BMT CTN 1102 trial [mds-hub.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Allogeneic Hematopoietic Cell Transplantation in BMT CTN 1102

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the allogeneic hematopoietic cell transplant (alloHCT) procedure as outlined in the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) study 1102. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the methodologies and clinical context of this pivotal trial.

Study Overview

BMT CTN 1102, formally titled "A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients w/Intermediate-2 & High Risk Myelodysplastic Syndrome," was designed to assess the relative benefits of reduced-intensity conditioning (RIC) alloHCT against non-transplant therapies in older patients with higher-risk myelodysplastic syndromes (MDS).[1] The study utilized a biologic assignment design, where patients were allocated to a "Donor" or "No-Donor" arm based on the availability of a suitable HLA-matched donor.[2]

The primary objective was to compare the three-year overall survival between the two arms.[3] Key secondary objectives included comparing leukemia-free survival, quality of life, and cost-effectiveness.[3]

Patient Population

The study enrolled patients between 50 and 75 years of age with de novo intermediate-2 or high-risk MDS, as defined by the International Prognostic Scoring System (IPSS), with fewer than 20% marrow blasts.[3][4] Patients were required to be considered suitable candidates for RIC alloHCT.[3]

Key Eligibility Criteria

| Criteria | Specification |

| Age | 50-75 years |

| Diagnosis | De novo Intermediate-2 or High-Risk Myelodysplastic Syndrome (IPSS) |

| Marrow Blasts | < 20% |

| Donor Availability (for Donor Arm) | 6/6 HLA-matched related donor or 8/8 HLA-matched unrelated donor identified within 90 days of consent |

A suitable donor was defined as either an HLA-matched related donor or an 8/8 (HLA-A, -B, -C, and -DRB1) matched unrelated donor identified through high-resolution typing.[3]

Allogeneic Hematopoietic Cell Transplant Protocol (Donor Arm)

Patients in the "Donor" arm for whom a suitable donor was identified were intended to undergo RIC alloHCT. The specific conditioning and graft-versus-host disease (GVHD) prophylaxis regimens were at the discretion of the participating institution, though examples of acceptable regimens were provided within the protocol.

Reduced-Intensity Conditioning (RIC) Regimens

While the choice of RIC regimen was determined by the treating physician, the trial protocol provided a list of acceptable options. The two most commonly utilized regimens in the trial were fludarabine in combination with either busulfan or melphalan.[5]

Table of Acceptable Reduced-Intensity Conditioning Regimens

| Regimen | Agent | Dose | Schedule |

| Fludarabine/Busulfan | Fludarabine | 30-40 mg/m²/day | Days -5 to -2 |

| Busulfan | 0.8 mg/kg/dose IV q6h or equivalent | Days -5 to -2 (for a total of 8-10 doses) | |

| Fludarabine/Melphalan | Fludarabine | 30-40 mg/m²/day | Days -5 to -2 |

| Melphalan | 100-140 mg/m² | Day -1 | |

| Clofarabine/Melphalan | Clofarabine | 30-40 mg/m²/day | Days -5 to -2 |

| Melphalan | 100-140 mg/m² | Day -1 |

Graft-versus-Host Disease (GVHD) Prophylaxis

Similar to the conditioning regimens, the choice of GVHD prophylaxis was at the discretion of the transplant center. The protocol provided examples of acceptable regimens.

Table of Acceptable GVHD Prophylaxis Regimens

| Regimen | Agent | Dosing and Therapeutic Levels | Schedule |

| Tacrolimus/Methotrexate | Tacrolimus | To maintain trough levels of 5-15 ng/mL | Start Day -3, continue through Day +180 with taper |

| Methotrexate | 5 mg/m² IV | Days +1, +3, +6, (+11 optional) | |

| Tacrolimus/Sirolimus | Tacrolimus | To maintain trough levels of 3-7 ng/mL | Start Day -3, continue through Day +180 with taper |

| Sirolimus | To maintain trough levels of 3-12 ng/mL | Start Day -3, continue through Day +180 with taper | |

| Tacrolimus/Mycophenolate Mofetil (MMF) | Tacrolimus | To maintain trough levels of 5-15 ng/mL | Start Day -3, continue through Day +180 with taper |

| Mycophenolate Mofetil | 15 mg/kg IV/PO TID | Start Day 0, continue through Day +28 to +42 with taper | |

| Cyclosporine/Mycophenolate Mofetil (MMF) | Cyclosporine | To maintain trough levels of 150-350 ng/mL | Start Day -3, continue through Day +180 with taper |

| Mycophenolate Mofetil | 15 mg/kg IV/PO TID | Start Day 0, continue through Day +28 to +42 with taper |

Experimental Workflows

The following diagrams illustrate the overall study design and the procedural workflow for a patient in the Donor arm of the BMT CTN 1102 trial.

Caption: Overall study design of the BMT CTN 1102 trial.

Caption: Procedural workflow for a patient in the Donor arm.

Post-Transplant Monitoring and Supportive Care

Post-transplant monitoring and supportive care were conducted in accordance with the BMT CTN Manual of Procedures (MOP) and institutional guidelines.[3] This included prophylaxis against bacterial, fungal, and viral infections.[3]

Key Monitoring Timepoints and Assessments

| Timepoint | Key Assessments |

| Baseline (Pre-HCT) | History and physical exam, KPS/ECOG assessment, CBC with differential, comprehensive metabolic panel, serum ferritin |

| Day +100 | Assessment of treatment-related mortality, disease status, acute GVHD |

| 6, 12, 18, 24, and 36 Months | Quality of Life (QOL) measures, disease status, chronic GVHD, overall survival |

Clinical Outcomes

The BMT CTN 1102 trial demonstrated a significant survival advantage for patients in the Donor arm.

Table of Key Clinical Outcomes

| Outcome | Donor Arm | No-Donor Arm | p-value |

| 3-Year Adjusted Overall Survival | 47.9% | 26.6% | 0.0001 |

| 3-Year Leukemia-Free Survival | 35.8% | 20.6% | 0.003 |

Data from Nakamura R, et al. J Clin Oncol. 2021.[5]

These results support the early consideration of allogeneic hematopoietic cell transplantation for older adults with higher-risk MDS.[5]

Conclusion

The BMT CTN 1102 trial provides a robust framework for the application of RIC alloHCT in older patients with high-risk MDS. The detailed protocols for conditioning, GVHD prophylaxis, and supportive care, while allowing for institutional discretion within specified options, offer valuable insights for the design of future clinical trials and the development of novel therapeutic agents in this patient population. The demonstrated survival benefit underscores the importance of early donor identification and referral for transplantation.[6]

References

- 1. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]

- 2. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. network.nmdp.org [network.nmdp.org]

Best Supportive Care Guidelines for Myelodysplastic Syndromes (MDS) in the Context of BMT CTN 1102: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the best supportive care (BSC) of patients with Myelodysplastic Syndromes (MDS), with a focus on the standards applicable during the BMT CTN 1102 clinical trial. The BMT CTN 1102 was a multicenter biologic assignment trial that compared the efficacy of reduced-intensity allogeneic hematopoietic cell transplantation (RIC-alloHCT) to non-transplant therapies, including hypomethylating agents or best supportive care, in patients aged 50-75 with intermediate-2 and high-risk MDS.[1][2][3][4][5][6]

While the BMT CTN 1102 trial protocol did not mandate a single, rigid best supportive care protocol, treatment decisions for the non-transplant arm were made by participating physicians based on institutional standards.[3] These standards are largely informed by guidelines from organizations such as the National Comprehensive Cancer Network (NCCN). Therefore, the following protocols are based on the NCCN guidelines for supportive care in MDS, which represent the standard of care that would have been applied during the trial.

I. Application Notes

Best supportive care for MDS is a critical component of management, aimed at improving quality of life, managing symptoms, and preventing complications arising from cytopenias.[7] The core principle of BSC is to provide comprehensive care addressing the primary consequences of MDS, including anemia, thrombocytopenia, and neutropenia, as well as managing complications such as iron overload from chronic transfusions.

The BMT CTN 1102 trial demonstrated a significant overall survival benefit for patients in the donor arm who proceeded to HCT compared to the no-donor arm receiving non-transplant therapies, including BSC.[8] However, understanding the components of optimal BSC is crucial for managing patients who are not candidates for or are awaiting transplantation, and for providing a benchmark against which new therapies are evaluated.

II. Quantitative Data from BMT CTN 1102

The primary outcome of the BMT CTN 1102 trial was overall survival. While detailed breakdowns of supportive care metrics were not the primary endpoint, the following table summarizes the key survival outcomes.

| Outcome | Donor Arm (RIC-alloHCT) | No-Donor Arm (Non-Transplant Therapy/BSC) | p-value |

| 3-Year Overall Survival | 47.9% | 26.6% | 0.0001 |

| 3-Year Leukemia-Free Survival | 35.8% | 20.6% | 0.003 |

| Data sourced from the BMT CTN 1102 study results.[8] |

III. Experimental Protocols: Best Supportive Care for MDS

The following protocols are based on the NCCN Guidelines for Myelodysplastic Syndromes and represent the standard of care for supportive management.

Management of Anemia

Objective: To alleviate symptoms of anemia (e.g., fatigue, dyspnea) and improve quality of life.

Protocol:

-

Red Blood Cell (RBC) Transfusions:

-

Initiate transfusions for symptomatic anemia. A specific hemoglobin threshold for transfusion is not universally established and should be individualized based on patient symptoms and comorbidities.

-

Transfuse with leukocyte-reduced RBCs to minimize alloimmunization and transfusion reactions.

-

Maintain hemoglobin levels at a concentration that relieves symptoms, typically in the range of 8-10 g/dL.

-

-

Erythropoiesis-Stimulating Agents (ESAs):

-

Consider for patients with lower-risk MDS and symptomatic anemia, particularly those with a serum erythropoietin (EPO) level <500 mU/mL.

-

Initial dosing: Epoetin alfa 40,000-60,000 units subcutaneously once weekly, or Darbepoetin alfa 150-300 mcg subcutaneously every 1-2 weeks.

-

Monitor for response after 6-8 weeks. If no response, consider dose escalation or discontinuation.

-

Addition of Granulocyte-Colony Stimulating Factor (G-CSF) may improve response in some patients, particularly those with ring sideroblasts.

-

Management of Thrombocytopenia

Objective: To reduce the risk of bleeding.

Protocol:

-

Platelet Transfusions:

-

Prophylactic transfusions are typically administered for platelet counts <10,000/µL in the absence of bleeding.

-

Therapeutic transfusions are given for active bleeding.

-

Use leukocyte-reduced or irradiated platelets to prevent complications.

-

-

Antifibrinolytic Agents:

-

Consider agents like aminocaproic acid or tranexamic acid for patients with mucocutaneous bleeding.

-

Management of Neutropenia

Objective: To prevent and manage infections.

Protocol:

-

Growth Factors (G-CSF):

-

Prophylactic use of G-CSF (e.g., filgrastim, pegfilgrastim) is not routinely recommended but may be considered for patients with severe neutropenia (<500/µL) and recurrent or severe infections.

-

-

Antimicrobial Prophylaxis:

-

Consider prophylactic antibiotics, antifungals, and antivirals in patients with severe, prolonged neutropenia, especially during periods of active infection treatment.

-

-

Fever and Neutropenia:

-

This is a medical emergency. Promptly initiate empiric broad-spectrum antibiotics upon presentation of fever (≥38.3°C or ≥38.0°C for >1 hour) and neutropenia (<1,000/µL).

-

Management of Iron Overload

Objective: To prevent end-organ damage from chronic RBC transfusions.

Protocol:

-

Monitoring:

-

Monitor serum ferritin levels regularly in patients receiving chronic transfusions.

-

Consider liver and cardiac MRI (T2*) to assess iron deposition in patients with significantly elevated ferritin (>1,000-2,500 ng/mL) and a history of multiple transfusions (typically >20 units).

-

-

Iron Chelation Therapy:

-

Consider for patients with evidence of iron overload and a reasonable life expectancy.

-

Available agents include deferasirox (oral), deferiprone (oral), and deferoxamine (subcutaneous or intravenous).

-

Choice of agent depends on patient-specific factors, including comorbidities and tolerance.

-

IV. Visualizations

References

- 1. network.nmdp.org [network.nmdp.org]

- 2. NCCN Guidelines® Insights: Myelodysplastic Syndromes, Version 3.2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. www2.tri-kobe.org [www2.tri-kobe.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for BMTC TN 1102: A Guide for Researchers

A detailed overview of the data collection and analysis methods employed in the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) study 1102, designed for researchers, scientists, and drug development professionals.

The BMT CTN 1102 trial was a landmark multicenter study that compared reduced-intensity allogeneic hematopoietic cell transplantation (RIC-HCT) with non-transplant therapies, such as hypomethylating agents or best supportive care, for patients aged 50-75 with high-risk myelodysplastic syndromes (MDS). This document provides a comprehensive summary of the methodologies used in this trial to facilitate understanding and replication of its key aspects.

Study Design and Patient Population

The BMT CTN 1102 study was a prospective, multicenter, biologic assignment trial.[1] This design was chosen over a traditional randomized controlled trial due to the practical challenges of randomly assigning patients to receive or not receive a transplant.[2] Patients were enrolled from 34 centers and assigned to one of two arms based on the availability of a suitable HLA-matched donor.

Table 1: Patient Eligibility Criteria [3]

| Criteria | Description |

| Age | 50-75 years |

| Diagnosis | De novo Intermediate-2 or High-risk myelodysplastic syndrome (MDS) by the International Prognostic Scoring System (IPSS) |

| Donor Availability | Considered a candidate for RIC-HCT from an HLA-matched related or 8/8 HLA-matched unrelated donor |

| Exclusion Criteria | Planned myeloablative transplant or use of an alternative donor (e.g., mismatched unrelated, haploidentical, or umbilical cord blood) |

A total of 384 subjects were enrolled between January 2014 and November 2018.[4]

Treatment Arms and Interventions

Donor Arm: Reduced-Intensity Conditioning Allogeneic Hematopoietic Cell Transplantation (RIC-HCT)

Patients in this arm had an identified 8/8 HLA-matched related or unrelated donor. The specific RIC regimen was determined by the participating institution's guidelines.[5] The two most frequently used regimens were:[5]

-

Fludarabine and Busulfan

-

Fludarabine and Melphalan

The definition of RIC regimens was based on the criteria established by the Center for International Blood and Marrow Transplant Research (CIBMTR).[5]

No-Donor Arm: Non-Transplant Therapy

Patients in this arm did not have a suitable donor identified within the specified timeframe. They received the best available non-transplant therapy at the discretion of their treating physician, which typically consisted of:[6]

-

Hypomethylating agents (HMA)

-

Best Supportive Care

Data Collection and Key Assessments

A comprehensive data collection strategy was implemented to assess the primary and secondary endpoints of the study.

Primary and Secondary Endpoints

The primary endpoint was overall survival at three years post-enrollment. Secondary endpoints included leukemia-free survival, quality of life, and cost-effectiveness.[2]

Quality of Life (QOL) Assessment

Patient-reported outcomes were a critical component of the data collection. The following validated questionnaires were administered at baseline, and at 6, 12, 18, 24, and 36 months:[4]

-

Functional Assessment of Cancer Therapy-General (FACT-G)

-

Short Form-36 (SF-36)

-

EQ-5D

Genetic Analysis